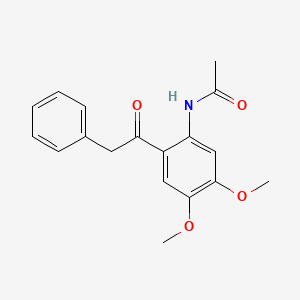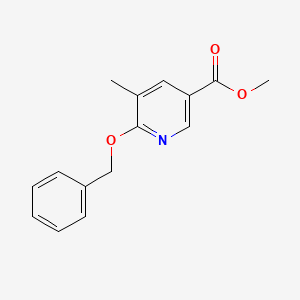![molecular formula C11H8N2O2 B13001279 6-Oxo-1,6-dihydro-[2,3'-bipyridine]-5-carbaldehyde](/img/structure/B13001279.png)
6-Oxo-1,6-dihydro-[2,3'-bipyridine]-5-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Oxo-1,6-dihydro-[2,3’-bipyridine]-5-carbaldehyde is a heterocyclic compound that belongs to the bipyridine family This compound is characterized by the presence of two pyridine rings connected by a single bond, with an aldehyde group at the 5-position and a keto group at the 6-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Oxo-1,6-dihydro-[2,3’-bipyridine]-5-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminopyridine with an aldehyde in the presence of a catalyst to form the bipyridine core, followed by oxidation to introduce the keto group at the 6-position .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
6-Oxo-1,6-dihydro-[2,3’-bipyridine]-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The keto group can be reduced to a hydroxyl group.
Substitution: The hydrogen atoms on the pyridine rings can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens and nitrating agents.
Major Products Formed
Oxidation: 6-Oxo-1,6-dihydro-[2,3’-bipyridine]-5-carboxylic acid.
Reduction: 6-Hydroxy-1,6-dihydro-[2,3’-bipyridine]-5-carbaldehyde.
Substitution: Various substituted bipyridine derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
6-Oxo-1,6-dihydro-[2,3’-bipyridine]-5-carbaldehyde has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as a fluorescent probe for metal ions.
Medicine: Explored for its pharmacological properties, including potential use as a therapeutic agent.
Industry: Utilized in the development of advanced materials and sensors.
Mecanismo De Acción
The mechanism of action of 6-Oxo-1,6-dihydro-[2,3’-bipyridine]-5-carbaldehyde involves its interaction with specific molecular targets. In biological systems, it can bind to metal ions, forming stable complexes that can be detected through fluorescence. This property makes it useful as a sensor for metal ions in various applications .
Comparación Con Compuestos Similares
Similar Compounds
Milrinone: 1,6-Dihydro-2-methyl-6-oxo-[3,4’-bipyridine]-5-carbonitrile.
Uniqueness
6-Oxo-1,6-dihydro-[2,3’-bipyridine]-5-carbaldehyde is unique due to its specific substitution pattern and the presence of both an aldehyde and a keto group
Propiedades
Fórmula molecular |
C11H8N2O2 |
|---|---|
Peso molecular |
200.19 g/mol |
Nombre IUPAC |
2-oxo-6-pyridin-3-yl-1H-pyridine-3-carbaldehyde |
InChI |
InChI=1S/C11H8N2O2/c14-7-9-3-4-10(13-11(9)15)8-2-1-5-12-6-8/h1-7H,(H,13,15) |
Clave InChI |
WGWPIGBUBCHQBR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CN=C1)C2=CC=C(C(=O)N2)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


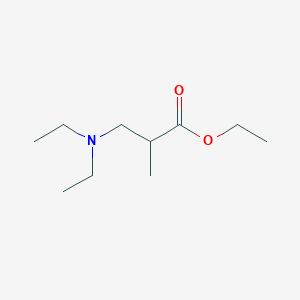
![2-(4-Chlorophenyl)-7-ethoxy-5-(4-nitrophenyl)-3H-benzo[e][1,2,4]triazepine](/img/structure/B13001204.png)
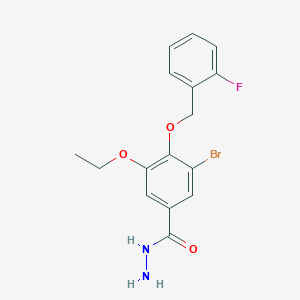
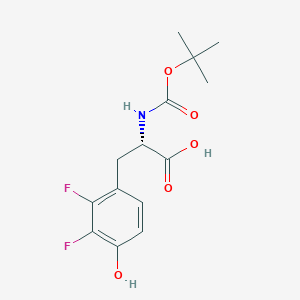


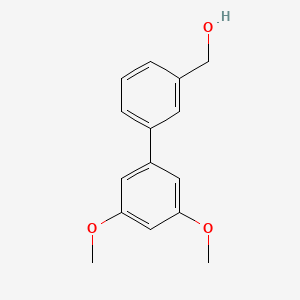

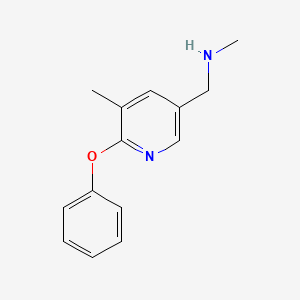
![5-bromo-6-methoxybenzo[d]oxazol-2(3H)-one](/img/structure/B13001251.png)

